molecular formula C9H6Cl2O3 B13043096 (E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole

(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole

Katalognummer: B13043096
Molekulargewicht: 233.04 g/mol
InChI-Schlüssel: YNZOKRRMHKXNTK-WTKPLQERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole is an organic compound characterized by its unique structure, which includes a dichlorovinyl group attached to a benzo[d][1,3]dioxole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole typically involves the reaction of 1,2-dichlorovinyl ether with benzo[d][1,3]dioxole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its dichlorovinyl group and benzo[d][1,3]dioxole moiety make it a versatile compound for various chemical transformations and research applications.

Eigenschaften

Molekularformel

C9H6Cl2O3

Molekulargewicht

233.04 g/mol

IUPAC-Name

5-[(E)-1,2-dichloroethenoxy]-1,3-benzodioxole

InChI

InChI=1S/C9H6Cl2O3/c10-4-9(11)14-6-1-2-7-8(3-6)13-5-12-7/h1-4H,5H2/b9-4-

InChI-Schlüssel

YNZOKRRMHKXNTK-WTKPLQERSA-N

Isomerische SMILES

C1OC2=C(O1)C=C(C=C2)O/C(=C\Cl)/Cl

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)OC(=CCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.